molecular formula C7H7BN2O2 B596760 (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid CAS No. 1310383-09-5

(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid

Cat. No.: B596760
CAS No.: 1310383-09-5
M. Wt: 161.955
InChI Key: ABXAFNCFVWHRHU-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BN2O2. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid typically involves the reaction of pyrrolo[2,3-b]pyridine with boronic acid reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolo[2,3-b]pyridines .

Scientific Research Applications

Chemistry: (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its boronic acid group allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Industry: Industrially, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it valuable in the production of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Uniqueness: Compared to these similar compounds, (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and allows for specific applications in cross-coupling reactions and enzyme inhibition .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXAFNCFVWHRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=C(C=C1)C=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677992
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-09-5
Record name B-1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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